(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid

Description

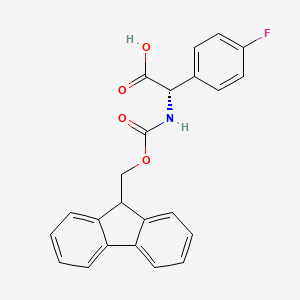

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEGPRZUDVECNF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142465 | |

| Record name | (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872359-16-5 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872359-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Group Protection with Fmoc

- Reagents: Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) is used to protect the amino group.

- Conditions: The reaction is performed in an aqueous or mixed solvent system (e.g., dioxane/water or acetonitrile/water) with a mild base such as sodium carbonate or sodium bicarbonate to neutralize the generated hydrochloric acid.

- Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc chloride, forming a carbamate linkage.

- Outcome: The amino acid is converted into its Fmoc-protected form, preventing unwanted side reactions during subsequent steps.

Maintenance or Introduction of the 4-Fluorophenyl Group

- The 4-fluorophenyl substituent is either retained from the starting amino acid or introduced via nucleophilic aromatic substitution or coupling reactions if starting from simpler precursors.

- The fluorine atom on the phenyl ring imparts unique electronic properties, influencing reactivity and biological activity.

Purification

- Techniques: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or chromatographic methods such as silica gel column chromatography or preparative HPLC.

- Purpose: To achieve high purity and remove unreacted starting materials, side products, and impurities.

Industrial Scale Considerations

- Flow Microreactor Systems: Industrial synthesis may employ continuous flow microreactor technology to enhance reaction control, safety, and scalability.

- Advantages: Improved heat and mass transfer, precise reaction time control, and reduced waste generation.

- Automation: Automated peptide synthesizers can be used for coupling steps when this compound is incorporated into peptides.

Reaction Types and Reagents Used

| Reaction Type | Common Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Amino Protection | Fmoc chloride, sodium carbonate, organic solvents | Protect amino group as Fmoc-carbamate |

| Coupling | DIC (diisopropylcarbodiimide), HOBt (1-hydroxybenzotriazole) | Facilitate peptide bond formation |

| Purification | Recrystallization solvents, silica gel chromatography | Isolate pure compound |

| Optional Modifications | Oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4) | Functional group transformations if needed |

Comparative Data Table of Related Compounds and Preparation Features

| Compound Name | Key Structural Feature | Preparation Highlights | Molecular Weight (g/mol) |

|---|---|---|---|

| (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid | Fmoc-protected 4-fluorophenylalanine | Fmoc protection of amino group; retention of fluorophenyl | 391.4 |

| (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid | Fmoc-protected methoxycarbonylphenylalanine | Similar Fmoc protection; coupling with methoxycarbonylphenyl | ~445.5 |

| (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid | Fmoc-protected trifluoromethyl bicyclo derivative | Fmoc protection; complex substituent introduction | 431.4 |

Research Findings and Practical Notes

- The Fmoc group is favored for its stability under acidic conditions and facile removal under mild basic conditions (e.g., piperidine treatment), making it ideal for solid-phase peptide synthesis.

- The presence of the 4-fluorophenyl group enhances the compound’s chemical stability and can modulate biological activity, making it valuable in medicinal chemistry.

- Studies indicate that the use of flow chemistry and microreactor systems in the synthesis of Fmoc-protected amino acids improves yield, purity, and scalability.

- The compound’s synthesis is well-documented in peptide synthesis protocols, where it serves as a building block for fluorinated peptides with potential therapeutic applications.

Summary Table of Preparation Method Steps

| Step Number | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino group protection | Fmoc chloride, sodium carbonate, solvent | Forms Fmoc-carbamate protecting group |

| 2 | Retention/introduction of 4-fluorophenyl | Starting from 4-fluorophenylalanine or coupling reactions | Maintains fluorine substituent |

| 3 | Purification | Recrystallization, chromatography | Ensures high purity and stereochemical integrity |

| 4 | Optional scale-up | Flow microreactor systems | Enhances efficiency and safety |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the fluorophenyl group.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. The fluorophenyl group can interact with various biological targets, influencing enzyme activity and protein binding .

Comparison with Similar Compounds

Key Structural Insights :

- Electron-withdrawing groups (e.g., -F, -Cl) lower the pKa of the carboxylic acid (increasing acidity), whereas electron-donating groups (e.g., -OCH3) raise it .

Physicochemical Properties

Notable Trends:

- The 4-fluorophenyl group in the target compound optimizes acidity (pKa ~3.75), making it more acidic than methoxy-substituted analogs but less acidic than chlorinated derivatives.

- Hydroxyphenyl analogs exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .

Stability and Reactivity

- The Fmoc group in all analogs is base-labile, but electron-withdrawing substituents (e.g., -F) may slightly delay deprotection under basic conditions due to stabilization of the carbonate intermediate.

Biological Activity

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid, commonly referred to as Fmoc-4-fluorophenylalanine, is a chiral amino acid derivative that plays a significant role in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of Fmoc-4-fluorophenylalanine includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis for protecting the amino group. The presence of the fluorophenyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction profiles with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FNO3 |

| Molecular Weight | 287.30 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, fluoroaryl derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus. In studies, certain fluoroaryl compounds displayed minimum inhibitory concentrations (MIC) as low as 16 µM, suggesting strong antibacterial potential .

Case Study:

A study on fluoroarylbichalcophene derivatives revealed that compounds with fluorinated aromatic groups significantly inhibited S. aureus growth. The structural modification of introducing fluorine into the phenyl group enhanced antimicrobial activity from MIC values of 12–16 µM .

The mechanism by which Fmoc-4-fluorophenylalanine exerts its biological effects likely involves interactions with protein targets or nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions due to the fluorinated aromatic moiety may lead to altered protein folding or function.

Synthesis and Applications

Fmoc-4-fluorophenylalanine is synthesized using standard peptide synthesis protocols, often involving solid-phase techniques. This compound is widely utilized in the development of peptide-based therapeutics due to its ability to enhance the stability and bioactivity of peptides.

Synthetic Route Overview

- Protection: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

- Coupling: The protected amino acid is coupled with other amino acids using coupling reagents such as DIC and HOBt.

- Deprotection: The Fmoc group is removed using piperidine to yield the free amino acid for further reactions.

Comparative Analysis

To understand the uniqueness of Fmoc-4-fluorophenylalanine, it is essential to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-Phenylalanine | Contains a phenyl group | Naturally occurring amino acid |

| (S)-Fluorophenylalanine | Similar fluorinated structure | Potentially different biological activities |

| Fmoc-Tyrosine | Contains Fmoc protection | Used extensively in peptide synthesis |

| 3-Fluorophenol | Simple fluorinated aromatic | Used as a precursor in various reactions |

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling, while remaining stable under acidic conditions. This orthogonal protection strategy enables sequential peptide chain elongation .

Q. What synthetic methodologies are used to prepare this compound?

Synthesis involves reacting Fmoc chloride (Fmoc-Cl) with the parent amino acid derivative (e.g., 2-amino-2-(4-fluorophenyl)acetic acid) in a polar aprotic solvent (e.g., DMF or THF) with a base like sodium carbonate. Key steps include:

- Protection : Fmoc-Cl reacts with the amino group at 0–25°C for 2–4 hours.

- Purification : Crude product is isolated via precipitation in cold ether and purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural confirmation and purity assessed?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]+: 391.40) and detects impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for peptide synthesis) .

Advanced Research Questions

Q. How can reaction yields be optimized in SPPS when using this derivative?

- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma Pure for efficient activation.

- Molar Excess : 2–3 equivalents of the Fmoc-amino acid relative to resin-bound peptide.

- Double Coupling : For sterically hindered residues, repeat coupling with fresh reagents.

- Monitoring : Kaiser test (ninhydrin) detects free amines to confirm coupling completion .

Q. How to resolve discrepancies between theoretical and observed MS data?

Discrepancies may arise from incomplete deprotection, adduct formation, or isotopic interference. Strategies include:

- High-Resolution MS : Differentiate between [M+H]+ and adducts (e.g., Na+, K+).

- Isotopic Pattern Analysis : Compare observed vs. theoretical patterns to identify impurities.

- Tandem MS (MS/MS) : Fragment ions help pinpoint structural deviations .

Q. What storage conditions prevent degradation during long-term use?

- Temperature : Store at –20°C under argon to prevent hydrolysis of the Fmoc group.

- Solvent : Lyophilize and store in anhydrous DMSO or DMF; avoid moisture and light.

- Stability Tests : Periodic HPLC analysis monitors degradation (e.g., free amine formation) .

Q. How to address racemization during peptide elongation?

Racemization risks increase at high temperatures or prolonged reaction times. Mitigation strategies:

- Low Temperatures : Conduct couplings at 0–4°C.

- Additives : Oxyma Pure or HOBt suppress base-induced racemization.

- Circular Dichroism (CD) : Monitor optical activity changes in the peptide backbone .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.